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Introduction
Henagliflozin is a novel, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)

developed for the treatment of type 2 diabetes mellitus (T2DM).[1] By targeting SGLT2 in the

proximal tubules of the kidneys, Henagliflozin blocks the reabsorption of glucose, leading to

increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[2]

This insulin-independent mechanism of action makes it a valuable therapeutic option for

managing T2DM. This technical guide provides a comprehensive overview of the early-phase

clinical trial results for Henagliflozin, focusing on its pharmacokinetic, pharmacodynamic, and

safety profiles.

Mechanism of Action
Henagliflozin selectively inhibits SGLT2, a protein responsible for the majority of glucose

reabsorption from the glomerular filtrate back into the bloodstream.[2] In patients with T2DM,

the capacity for glucose reabsorption is often elevated, contributing to hyperglycemia.[2] By

inhibiting SGLT2, Henagliflozin effectively reduces the renal threshold for glucose, promoting

its excretion in the urine.[2] This glucosuric effect not only helps to lower plasma glucose levels

but has also been associated with modest reductions in body weight and blood pressure.[2][3]

The mechanism of action is independent of beta-cell function or insulin resistance.
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Figure 1: Mechanism of action of Henagliflozin in the renal proximal tubule.
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Pharmacokinetics
Early-phase studies in healthy Chinese volunteers and patients with T2DM have characterized

the pharmacokinetic profile of Henagliflozin following single and multiple ascending doses.

Single Ascending Dose (SAD) and Multiple Ascending
Dose (MAD) Studies in Healthy Subjects
Two key studies, a single ascending dose (SAD) trial (2.5-200 mg) with 80 healthy subjects and

a multiple ascending dose (MAD) trial (1.25-100 mg for 10 days) with 48 healthy subjects,

established the initial pharmacokinetic parameters of Henagliflozin.[4] The drug was found to

be rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1.5-3 hours.[4] It

has a half-life of 11-15 hours, and no accumulation was observed with once-daily oral

administration.[4] Plasma exposure to Henagliflozin demonstrated dose-proportional

pharmacokinetic properties over the tested ranges.[4] Urinary excretion of the parent drug was

low, ranging from 3.00% to 5.13% of the administered dose.[4] The primary metabolites

identified in plasma were the glucuronides M5-1, M5-2, and M5-3.[4]

Parameter
Single Ascending Dose
(2.5-200 mg)

Multiple Ascending Dose
(1.25-100 mg)

Tmax (hours) 1.5 - 3 Not Specified

Half-life (hours) 11 - 15 Not Specified

Accumulation Not Specified None

Dose Proportionality Yes Yes

Urinary Excretion (Parent) 3.00% - 5.13% Not Specified

Table 1: Summary of Pharmacokinetic Parameters in Healthy Subjects.[4]

Pharmacokinetics in Patients with Type 2 Diabetes
A study involving 30 T2DM patients randomized to receive Henagliflozin (5, 10, or 20 mg/day)

or a placebo for 10 days provided further insights into its pharmacokinetic profile in the target

population.[1] Similar to healthy subjects, Henagliflozin exhibited dose-proportional plasma
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concentrations.[1] The half-life in this patient population ranged from 9.1 to 14 hours.[1] A

steady-state plasma concentration was achieved by day 7 of treatment.[1]

Parameter 5 mg Dose 10 mg Dose 20 mg Dose

Half-life (hours) 9.1 - 14 9.1 - 14 9.1 - 14

Time to Steady State Day 7 Day 7 Day 7

Dose Proportionality Yes Yes Yes

Table 2: Pharmacokinetic Profile in Patients with T2DM.[1]

Experimental Protocols
Study Design for Pharmacokinetics in T2DM Patients
The study assessing pharmacokinetics and pharmacodynamics in Chinese patients with T2DM

was a randomized, double-blind, placebo-controlled trial.[1]
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Figure 2: Workflow of the Phase I trial in T2DM patients.

Methodology:

Participants: Thirty patients with T2DM were enrolled.[1]
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Randomization: Patients were randomized in a 4:1 ratio to receive either Henagliflozin or a

placebo.[1]

Dosing: Oral doses of 5, 10, or 20 mg/day of Henagliflozin or a placebo were administered

for 10 days, with no dosing on days 2 and 3.[1]

Assessments: Pharmacokinetic and pharmacodynamic profiles were measured on day 1 and

day 10.[1]

Pharmacodynamics
Effects on Glycemic Control and Urinary Glucose
Excretion
The pharmacodynamic effects of Henagliflozin are characterized by a dose-dependent

increase in urinary glucose excretion and a reduction in plasma glucose levels.

In the study with T2DM patients, Henagliflozin led to a significant decrease in the 24-hour

mean plasma glucose on both day 1 and day 10 of treatment.[1] Concurrently, a substantial

increase in 24-hour urinary glucose excretion was observed, which also followed a dose-

dependent pattern.[1]

Dose
Change in 24h
Mean Plasma
Glucose (Day 1)

Change in 24h
Mean Plasma
Glucose (Day 10)

Increase in 24h
Urinary Glucose
Excretion (Day 1)

5 mg -0.3 mmol/L -0.8 mmol/L 11-fold

10 mg -1.0 mmol/L -0.9 mmol/L 65-fold

20 mg -1.0 mmol/L -1.2 mmol/L 82-fold

Table 3: Pharmacodynamic Effects in Patients with T2DM.[1]

In healthy subjects, both the SAD and MAD studies demonstrated a dose-dependent increase

in 24-hour urinary glucose excretion, which appeared to reach a saturation point at doses

greater than 25 mg.[4] Importantly, no significant alterations in serum glucose levels or urinary

electrolyte excretion were observed in these healthy volunteers.[4]
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Safety and Tolerability
Across the early-phase clinical trials, Henagliflozin was generally well-tolerated. In the study

involving T2DM patients, no treatment-related serious adverse events or discontinuations due

to adverse events were reported.[1] Similarly, studies in healthy subjects concluded that

Henagliflozin was well-tolerated.[4]

Drug-Drug Interaction Studies
The potential for pharmacokinetic interactions between Henagliflozin and other commonly

prescribed medications has been investigated.

Metformin: A study in healthy Chinese male subjects showed no clinically significant

pharmacokinetic interaction when Henagliflozin (25 mg) was co-administered with

metformin (1000 mg). The geometric mean ratios and their 90% confidence intervals for the

area under the plasma concentration-time curve (AUC) and maximum plasma concentration

(Cmax) were within the standard bioequivalence range of 0.80-1.25, indicating that dose

adjustments are not necessary when these drugs are used concomitantly.

Warfarin: In a study with 16 healthy male Chinese subjects, the co-administration of

Henagliflozin (10 mg/day) and warfarin (5 mg/day) did not result in any clinically relevant

effects on the pharmacokinetic or pharmacodynamic properties of either drug.[5] This

suggests that Henagliflozin and warfarin can be used together without dose adjustments.[5]

Conclusion
The early-phase clinical trial data for Henagliflozin demonstrate a predictable pharmacokinetic

and pharmacodynamic profile that supports a once-daily dosing regimen.[1] The drug is rapidly

absorbed, exhibits dose-proportional plasma exposure, and has a half-life that allows for

sustained therapeutic effects. Its mechanism of action, the selective inhibition of SGLT2, leads

to significant increases in urinary glucose excretion and reductions in plasma glucose levels in

patients with T2DM.[1][2] Safety and tolerability have been favorable in the initial studies, and

no clinically significant drug-drug interactions with metformin or warfarin have been identified.

[1][5] These promising early results have paved the way for further clinical development of

Henagliflozin as a new therapeutic option for the management of type 2 diabetes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b607935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26692004/
https://www.benchchem.com/product/b607935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33454124/
https://www.benchchem.com/product/b607935?utm_src=pdf-body
https://www.benchchem.com/product/b607935?utm_src=pdf-body
https://www.benchchem.com/product/b607935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37451912/
https://www.benchchem.com/product/b607935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37451912/
https://www.benchchem.com/product/b607935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26692004/
https://pubmed.ncbi.nlm.nih.gov/26692004/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-henagliflozein-proline
https://pubmed.ncbi.nlm.nih.gov/26692004/
https://pubmed.ncbi.nlm.nih.gov/37451912/
https://www.benchchem.com/product/b607935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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